

Spectroscopic Profile of Terephthalonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Terephthalonitrile

Cat. No.: B052192

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **terephthalonitrile** (1,4-dicyanobenzene), a crucial building block in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for **terephthalonitrile** are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Solvent
7.800	Singlet	CDCl ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Carbon Type	Solvent
133.08	Aromatic CH	DMSO-d ₆
118.25	Nitrile (C \equiv N)	DMSO-d ₆
114.9	Quaternary Aromatic C	DMSO-d ₆

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Weak	Aromatic C-H stretch
2234	Strong	C \equiv N (nitrile) stretch
1487	Medium	Aromatic C=C stretch
845	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
128	100	[M] ⁺ (Molecular Ion)
101	20	[M-HCN] ⁺
76	10	[C ₆ H ₄] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **terephthalonitrile** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (DMSO-d₆) for ¹³C NMR in a 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

- ^1H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. Chemical shifts were referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm).
- ^{13}C NMR: Spectra were recorded on a 100 MHz spectrometer with proton decoupling. A 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were used. Chemical shifts were referenced to the solvent peak (DMSO-d_6 : δ 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **terephthalonitrile** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

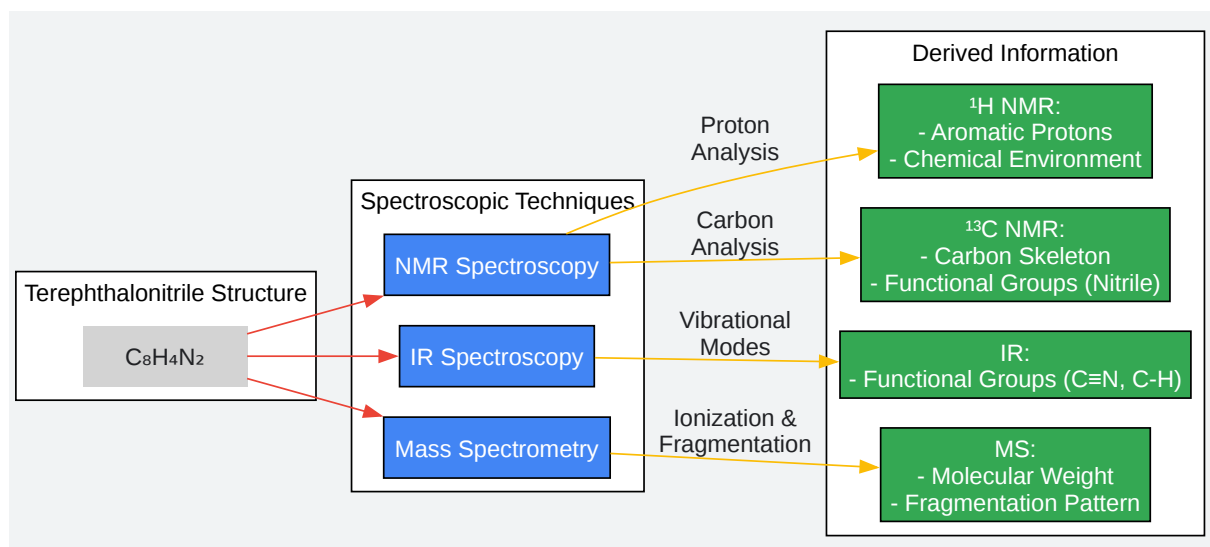
Instrumentation and Data Acquisition: An FTIR spectrometer was used to record the spectrum. The spectrum was acquired in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the source temperature was maintained at 200°C . The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-200.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the correlation between the different spectroscopic techniques and the structural information they provide for the **terephthalonitrile** molecule.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com